molecular formula C22H24N2O4 B14954157 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide

Cat. No.: B14954157
M. Wt: 380.4 g/mol
InChI Key: VTEVUZUIWFOCHV-UHFFFAOYSA-N
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Description

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide is a complex organic compound that features a benzodioxepin ring fused with an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide typically involves multiple steps:

    Formation of the Benzodioxepin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Indole Derivative Preparation: The indole moiety can be synthesized via Fischer indole synthesis or other established methods.

    Coupling Reaction: The final step involves coupling the benzodioxepin ring with the indole derivative using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the benzodioxepin ring using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, especially at the acetamide group, using nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce reduced forms of the benzodioxepin ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-propenoic acid
  • 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-hydroxy-7-methoxy-2H-chromen-2-one
  • 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propenoic acid

Uniqueness

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide is unique due to its combination of a benzodioxepin ring and an indole moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H24N2O4

Molecular Weight

380.4 g/mol

IUPAC Name

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-(4-methoxyindol-1-yl)ethyl]acetamide

InChI

InChI=1S/C22H24N2O4/c1-26-19-5-2-4-18-17(19)8-10-24(18)11-9-23-22(25)15-16-6-7-20-21(14-16)28-13-3-12-27-20/h2,4-8,10,14H,3,9,11-13,15H2,1H3,(H,23,25)

InChI Key

VTEVUZUIWFOCHV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CCNC(=O)CC3=CC4=C(C=C3)OCCCO4

Origin of Product

United States

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